5-Methyl-2-(2-methylpropylidene)hex-3-enenitrile
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Overview
Description
5-Methyl-2-(2-methylpropylidene)hex-3-enenitrile is an organic compound with the molecular formula C11H19N It is characterized by a nitrile group (-C≡N) attached to a hexene chain with methyl and methylpropylidene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-methylpropylidene)hex-3-enenitrile typically involves the reaction of appropriate alkenes and nitriles under controlled conditions. One common method is the alkylation of 5-methylhex-3-enenitrile with 2-methylpropylidene bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance reaction rates and selectivity. Purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-methylpropylidene)hex-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction with hydrogen in the presence of a palladium catalyst can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Ammonia (NH3) or primary amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amides and other nitrogen-containing compounds.
Scientific Research Applications
5-Methyl-2-(2-methylpropylidene)hex-3-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-methylpropylidene)hex-3-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the activity of biological molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-pentenenitrile: Similar structure but lacks the methylpropylidene group.
3-Methyl-2-butenenitrile: Contains a butene chain instead of a hexene chain.
4-Methyl-2-pentenenitrile: Similar but with different positioning of the methyl group.
Uniqueness
5-Methyl-2-(2-methylpropylidene)hex-3-enenitrile is unique due to the presence of both methyl and methylpropylidene substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
89646-99-1 |
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Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
5-methyl-2-(2-methylpropylidene)hex-3-enenitrile |
InChI |
InChI=1S/C11H17N/c1-9(2)5-6-11(8-12)7-10(3)4/h5-7,9-10H,1-4H3 |
InChI Key |
GJUBEZNWQKFWGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CC(=CC(C)C)C#N |
Origin of Product |
United States |
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